molecular formula C8H12O B1618069 6-Methyl-6-hepten-4-yn-3-ol CAS No. 95764-76-4

6-Methyl-6-hepten-4-yn-3-ol

Cat. No. B1618069
CAS RN: 95764-76-4
M. Wt: 124.18 g/mol
InChI Key: DUDZQARPXNGCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6-hepten-4-yn-3-ol is a chemical compound with the molecular formula C8H12O . Its molecular weight is 124.1803 . The IUPAC Standard InChI for this compound is InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h8-9H,2,4H2,1,3H3 .


Molecular Structure Analysis

The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The boiling point of this compound is 87°C at 14mm . Other physical and chemical properties such as its melting point, density, and solubility are not provided in the available sources.

Scientific Research Applications

Chemical Synthesis

6-Methyl-6-hepten-4-yn-3-ol plays a role in the synthesis of various pyridine bases. The catalytic condensation of 3-methyl-6-hepten-4-yn-3-ol with ammonia results in the formation of 6-ethyl-2-picoline and 2,3,6-trimethylpyridine, indicating its utility in organic synthesis and chemical transformations (Vereshchagin & Kotlyarevskii, 1960).

Biochemical Studies

In biochemical contexts, derivatives of this compound, such as 2-methyl-2-hepten-6-one, have been studied for their metabolite formation in biological systems like Botrytis cinerea. These studies help understand biochemical pathways and the formation of complex organic compounds (Schwab et al., 1991).

Ecological and Entomological Research

Compounds related to this compound, like 6-Methyl-5-hepten-2-one, have been identified in the mandibular gland secretions of various Formica species. This discovery is significant in the study of alarm pheromones in entomology and ecology, contributing to our understanding of insect communication and behavior (Duffield, Brand, & Blum, 1977).

Atmospheric Chemistry

Research in atmospheric chemistry has explored the reactions of similar compounds, like 6-Methyl-5-hepten-2-one, with various radicals and ozone. These studies are crucial for understanding the atmospheric behavior of biogenic emissions and their impact on air quality and climate change (Smith, Rigler, Kwok, & Atkinson, 1996).

Antioxidant Properties

Investigations into the radical scavenging activity of compounds like 2,6-dimethyl-5-hepten-2-ol and its analogs have been conducted to understand their antioxidant properties. Such research is significant in the fields of pharmacology and nutrition, examining the potential health benefits of these compounds (Stobiecka et al., 2016).

Catalysis Research

6-Methyl-3,5-heptadien-2-ol, a related compound, has been studied in the context of hydrogenation reactions catalyzed by nickel cyanide complex. Such research provides insights into the field of catalysis, important for industrial chemical processes (Freidlin, Gvinter, Suvorova, & Daniélova, 1973).

Organometallic Chemistry

Research in organometallic chemistry has explored reactions like the palladium-mediated cyclization of 6-Methyl-1-phenyl-6-hepten-2-one. These studies contribute to the development of new synthetic methods in chemical manufacturing (Han and Widenhoefer, 2007).

Environmental Impact Studies

The environmental impacts of biogenic unsaturated alcohols, including compounds like 6-Methyl-5-hepten-2-ol, have been studied in relation to ozone and OH radicals. Such research is crucial for understanding the ecological implications of these substances (Bernard, Daële, Mellouki, & Sidebottom, 2012).

properties

IUPAC Name

6-methylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h8-9H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDZQARPXNGCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914816
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95764-76-4
Record name 6-Methyl-6-hepten-4-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095764764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-6-hepten-4-yn-3-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-6-hepten-4-yn-3-ol
Reactant of Route 3
Reactant of Route 3
6-Methyl-6-hepten-4-yn-3-ol
Reactant of Route 4
6-Methyl-6-hepten-4-yn-3-ol
Reactant of Route 5
6-Methyl-6-hepten-4-yn-3-ol
Reactant of Route 6
Reactant of Route 6
6-Methyl-6-hepten-4-yn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.